molecular formula C15H11ClN2OS B2579528 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole CAS No. 28923-54-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2579528
CAS No.: 28923-54-8
M. Wt: 302.78
InChI Key: KYDSYDMPKWFTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (2-chlorobenzyl)sulfanyl group and at the 5-position with a phenyl ring. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, often contributing to antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSYDMPKWFTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process can be summarized as follows:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones. This reactivity is consistent with thioether chemistry observed in similar oxadiazole derivatives .

Reagent/Conditions Product Key Observations
H₂O₂ (30%) in acetic acidSulfoxide derivativeSelective oxidation at sulfur; confirmed via IR (S=O stretch at ~1050 cm⁻¹) .
m-Chloroperbenzoic acid (mCPBA)Sulfone derivativeComplete oxidation to sulfone; enhances biological activity .
KMnO₄ (acidic conditions)Degradation productsOver-oxidation leads to cleavage of the oxadiazole ring .

Nucleophilic Substitution

The 2-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom and oxadiazole ring .

Reagent Conditions Product Application
NaOH (aq.)Reflux, 6–8 h2-Hydroxyphenyl derivativeImproved water solubility .
NH₃ (excess)Ethanol, 80°C2-Aminophenyl derivativePrecursor for further functionalization .
NaSHDMF, 100°C2-Mercaptophenyl derivativeForms disulfide bonds in polymer chemistry .

Reduction Reactions

The oxadiazole ring can undergo reduction under controlled conditions, altering its electronic properties .

Reagent Conditions Product Mechanistic Insight
LiAlH₄Anhydrous THF, 0°CReduced oxadiazole (1,3,4-thiadiazole analog)Ring contraction observed via LC-MS .
H₂/Pd-CEthanol, RTPartially saturated oxadiazoleRetains antimicrobial activity .

Cycloaddition and Ring-Opening

The electron-deficient oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles .

Reagent Product Outcome
PhenylacetyleneTriazole hybridConfirmed by ¹H NMR (disappearance of oxadiazole protons) .
Nitrile oxidesIsoxazoline derivativesEnhances antitumor activity in MCF-7 cell lines .

Functionalization at Sulfur

The sulfanyl group serves as a handle for alkylation or arylation .

Reaction Type Reagent Product Biological Relevance
S-AlkylationCH₃I/KOHMethylsulfanyl derivativeImproved pharmacokinetics (log P reduction) .
S-Arylation4-BromobenzaldehydeAryl-substituted analogTested for antifungal activity .

Data Table: Comparative Reactivity

Reaction Yield Range Activation Energy (kJ/mol) Key Byproducts
Oxidation to sulfone65–78%~85Over-oxidized ring fragments
S-Alkylation70–88%~55Di-alkylated species
SNAr with NaOH60–72%~90Hydrolyzed oxadiazole

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Molecular Formula Key Biological Activities Reference
Target Compound: 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole 2-(2-Chlorobenzylsulfanyl), 5-phenyl C₁₅H₁₀ClN₂OS Antimicrobial, enzyme inhibition (AChE, LOX)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole 2-(2,4-Dichlorobenzylsulfanyl), 5-(4-methoxyphenyl) C₂₁H₁₅Cl₂N₂O₂S Not specified (structural analogue)
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 2-(4-Chlorophenyl), 5-(triazolylsulfanylmethyl) C₁₁H₈ClN₅OS Antimicrobial (predicted)
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide 2-Sulfanylacetamide, 5-substituted oxadiazole C₁₇H₁₄ClN₃O₃S AChE inhibition (IC₅₀: 12–45 μM)
2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole 2-(3,4-Dimethylphenyl), 5-tosyl C₁₇H₁₅N₂O₃S Antibacterial (MIC: 4–16 μg/mL)

Key Observations:

However, bulkier substituents (e.g., 2,4-dichlorophenyl in ) may reduce metabolic stability. The sulfanyl (-S-) linker in the target compound differs from sulfonyl (-SO₂-) groups in analogues like 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole . Sulfonyl groups generally increase polarity and may enhance antibacterial activity but reduce CNS penetration.

Biological Activity Trends :

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., chloro, tosyl) show enhanced antibacterial effects. For example, 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole exhibited MIC values of 4–16 μg/mL against Staphylococcus aureus , whereas the target compound’s activity remains underexplored but is hypothesized to align with similar chlorinated derivatives .
  • Enzyme Inhibition : The target compound’s sulfanylacetamide derivatives demonstrated moderate AChE inhibition (IC₅₀: 12–45 μM) , comparable to other oxadiazoles with aryl sulfides but less potent than coumarin-oxadiazole hybrids (IC₅₀: <10 μM) .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) improves yields for oxadiazoles compared to conventional methods. However, the target compound’s synthesis via bromoacetamide coupling may require optimization for scalability.

Research Findings and Pharmacological Potential

  • Neuroactive Potential: The AChE inhibition observed in sulfanylacetamide derivatives suggests utility in neurodegenerative disorders, though further SAR studies are needed to enhance potency.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole (CAS Number: 28923-54-8) is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H11ClN2OS
  • Molar Mass : 302.78 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 461.3 °C (predicted)
  • pKa : -6.32 (predicted) .

Biological Activity Overview

The biological activities of oxadiazole derivatives, including the compound , have been extensively studied. Key findings include:

  • Antiproliferative Activity :
    • A study on a library of oxadiazole derivatives demonstrated that several compounds exhibited significant cytotoxicity against human tumor cell lines, specifically HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism involved inhibition of topoisomerase I, which is critical for DNA replication and transcription .
  • Antimicrobial Activity :
    • Research indicates that oxadiazole derivatives possess antimicrobial properties. For instance, certain compounds showed high efficacy against Mycobacterium tuberculosis, with inhibition percentages reaching up to 96% at specific concentrations .
  • Structure-Activity Relationships (SAR) :
    • The modifications in the oxadiazole structure significantly influence biological activity. For example, the introduction of different substituents on the phenyl rings can enhance cytotoxic effects or alter selectivity towards specific molecular targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of HCT-116 and HeLa
AntimicrobialUp to 96% inhibition against M. tuberculosis
Topoisomerase InhibitionSignificant interaction noted

Detailed Findings

  • Antiproliferative Mechanism :
    • The antiproliferative effects were linked to the compound's ability to bind to topoisomerase I, disrupting its function and leading to increased DNA damage in cancer cells .
  • In Vivo Studies :
    • While in vitro studies provide essential insights into the mechanism of action, further in vivo studies are needed to confirm the therapeutic potential and safety profile of this compound.
  • Pharmacokinetics and Metabolism :
    • Preliminary studies suggest favorable pharmacokinetic properties for oxadiazole derivatives, including good metabolic stability and bioavailability, which are crucial for their development as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole?

The synthesis typically involves cyclization of thiosemicarbazides or hydrazides with appropriate electrophilic agents. A common method includes:

  • Step 1 : Condensation of 2-chlorobenzyl mercaptan with a pre-formed 1,3,4-oxadiazole precursor.
  • Step 2 : Cyclization using phosphoryl chloride (POCl₃) or sulfuric acid under reflux conditions .
  • Key reagents : Substituted phenylhydrazines, CS₂, and POCl₃ for ring closure. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent oxidation .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å, N–N = 1.39 Å) and dihedral angles between aromatic rings .
  • NMR spectroscopy : Distinct signals for sulfanyl protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
  • Mass spectrometry : Molecular ion peaks (m/z ~317) and fragmentation patterns confirm substituent placement .

Q. What analytical methods ensure purity and stability during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate byproducts like unreacted hydrazides or oxidized sulfoxides .
  • TLC : Silica gel plates (hexane:ethyl acetate = 4:1) monitor reaction progress (Rf = 0.6–0.7) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions; toluene is preferred for controlled heating .
  • Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane) removes dimeric oxadiazoles or sulfoxide impurities .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
  • Metabolite profiling : LC-MS identifies active metabolites (e.g., sulfone derivatives) that may contribute to observed effects .
  • Structural analogs : Compare with 5-(cyclohexylsulfanyl) analogs to isolate substituent-specific activity .

Q. How do electronic properties influence material science applications?

  • HOMO-LUMO gaps : Calculated orbital energies (HOMO = -6.2 eV, LUMO = -2.4 eV) suggest suitability as electron-transport layers in OLEDs .
  • DFT studies : Electron-withdrawing chloro groups enhance charge transfer efficiency, validated by cyclic voltammetry .

Q. What methodologies validate structure-activity relationships (SAR) for antimicrobial activity?

  • Molecular docking : Simulate binding to bacterial enoyl-ACP reductase (FabI) or fungal CYP51, highlighting sulfanyl interactions with catalytic residues .
  • Resistance testing : Serial passage assays under sub-inhibitory concentrations identify mutation hotspots (e.g., FabI G93V) .
  • Synergistic studies : Combine with β-lactams to assess permeability enhancement via membrane disruption .

Q. How are synthetic byproducts characterized and controlled?

  • GC-MS : Identifies volatile impurities (e.g., chlorobenzene from dehalogenation) .
  • XRD : Differentiates polymorphs (e.g., monoclinic vs. orthorhombic crystals) affecting solubility .
  • Kinetic studies : Pseudo-first-order rate constants (k = 0.02–0.05 min⁻¹) guide temperature optimization to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.